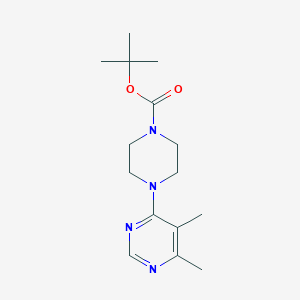

![molecular formula C22H26N4O B6434344 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 837383-97-8](/img/structure/B6434344.png)

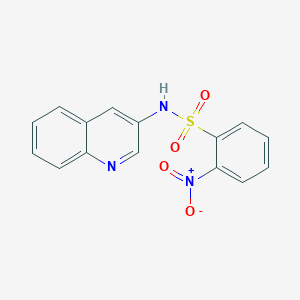

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with the molecular formula C32H46N4O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring attached to a piperidine ring, which is further connected to an acetamide group . The molecular weight of the compound is 534.75 .Physical And Chemical Properties Analysis

The compound is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is a key component of this compound . Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

The compound has shown potential in antitumor applications. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential against different cell lines .

Antioxidant Activity

Benzimidazole derivatives, including this compound, have been found to exhibit antioxidant activity . In a study, compounds were screened for their antioxidant activity using four complementary in-vitro assays: DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition .

Antimicrobial Activity

The compound has also shown antimicrobial activity against American Type Culture Collection (ATCC) strains . These include three Gram- bacteria: Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa; one Gram+ bacteria: Staphylococcus aureus, and one yeast strain: Candida albicans .

Corrosion Inhibition

In a study, Telmisartan, which contains a similar 1H-1,3-benzodiazol-2-yl structure, was found to inhibit mild steel corrosion by becoming an adsorbate at the metallic/electrolyte surfaces . This suggests that “2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE” may have similar applications in corrosion inhibition.

Chemical Synthesis

The compound can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde . This process can be used to create other benzimidazole derivatives, expanding its applications in chemical synthesis .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide are currently unknown. This compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Without specific information on the targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Benzimidazoles typically exert their effects by binding to their target proteins and modulating their activity . The exact changes resulting from this interaction would depend on the nature of the target and the specific binding site.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzimidazoles , it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell cycle regulation, signal transduction, or metabolic processes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Based on the known activities of benzimidazoles , potential effects could include altered enzyme activity, changes in cellular signaling, or modifications to cell cycle progression.

properties

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-16-6-8-17(9-7-16)14-23-21(27)15-26-12-10-18(11-13-26)22-24-19-4-2-3-5-20(19)25-22/h2-9,18H,10-15H2,1H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLGMKBFVYLBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)

![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)